Cas no 54835-70-0 (2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-)
54835-70-0 structure
Product Name:2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
Numero CAS:54835-70-0
MF:C19H30O8
MW:386.436707019806
CID:376848
PubChem ID:9930064
Update Time:2025-04-19
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Roseoside
- (2R,3E)-4-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl ]-3-buten-2-yl β-D-glucopyranoside
- -Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
- roseoside A
- roseoside II
- [ "" ]
- (6S,9R)-6-Hydroxy-3-oxo-alpha-ionol 9-o-beta-D-glucopyranoside
- CHEMBL482383
- (6S,9R)-6-HYDROXY-3-OXO-.ALPHA.-IONOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
- 6S,9R-ROSEOSIDE
- (6S,9R)-roseoside
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
- FS-10003
- SMR001215826
- MLS000563052
- VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
- BLUMENYL A .BETA.-D-GLUCOPYRANOSIDE
- Vomifoliol 9-o-beta-D-glucopyranoside
- 2-CYCLOHEXEN-1-ONE, 4-((1E,3R)-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-1-BUTEN-1-YL)-4-HYDROXY-3,5,5-TRIMETHYL-, (4S)-
- E88736
- UNII-BOE4GN3B64
- 54835-70-0
- BOE4GN3B64
- Blumenyl A beta-D-glucopyranoside
- HMS2267F19
- 2-Cyclohexen-1-one, 4-((1E,3R)-3-(beta-D-glucopyranosyloxy)-1-buten-1-yl)-4-hydroxy-3,5,5-trimethyl-, (4S)-
- AKOS032948782
- B0005-144025
- DA-57520
- GLXC-18025
- 2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-
-
- Inchi: 1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
- Chiave InChI: SWYRVCGNMNAFEK-MHXFFUGFSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1O[C@H](C)/C=C/[C@]1(C(C)=CC(CC1(C)C)=O)O)O)O)O
Proprietà calcolate
- Massa esatta: 386.19400
- Massa monoisotopica: 386.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 613
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 137A^2
- XLogP3: -1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 595.9±50.0 °C at 760 mmHg
- Punto di infiammabilità: 207.8±23.6 °C
- PSA: 136.68000
- LogP: -0.57600
- Pressione di vapore: 0.0±3.8 mmHg at 25°C
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4918-1 mg |
Roseoside |
54835-70-0 | 1mg |
¥2355.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R44140-5mg |
(2R,3E)-4-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl ]-3-buten-2-yl β-D-glucopyranoside |
54835-70-0 | 5mg |
¥4640.0 | 2021-09-08 | ||
| Chengdu Biopurify Phytochemicals Ltd | SBP00175-5mg |
Roseoside |
54835-70-0 | 98% | 5mg |
$480 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | SBP00175-5mg |
Roseoside |
54835-70-0 | 98% | 5mg |
$480 | 2023-09-19 | |
| TargetMol Chemicals | TN4918-5 mg |
Roseoside |
54835-70-0 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN4918-1 mL * 10 mM (in DMSO) |
Roseoside |
54835-70-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4918-5mg |
Roseoside |
54835-70-0 | 5mg |
¥ 11980 | 2024-07-19 | ||
| A2B Chem LLC | AG28372-1mg |
Roseoside |
54835-70-0 | 1mg |
$637.00 | 2023-12-30 | ||
| A2B Chem LLC | AG28372-5mg |
Roseoside |
54835-70-0 | ≥98% | 5mg |
$510.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4918-1 ml * 10 mm |
Roseoside |
54835-70-0 | 1 ml * 10 mm |
¥ 12890 | 2024-07-19 |
2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)- Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici di monosaccaridi e disaccaridi
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici grassi Glicosidi acilici di monosaccaridi e disaccaridi
54835-70-0 (2-Cyclohexen-1-one,4-[(1E,3R)-3-(â-Dglucopyranosyloxy)- 1-butenyl]-4-hydroxy-3,5,- 5-trimethyl-,(4S)-) Prodotti correlati
- 185414-25-9(corchoionoside C)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti